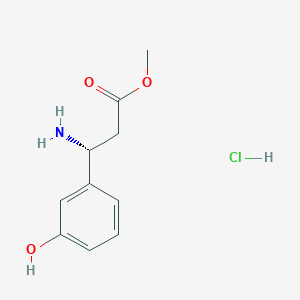

Ethyl 6-bromo-2-methylpyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a chemical compound that is part of a broader class of organic molecules known for their pyridine structure, which is a heterocyclic aromatic organic compound. While the specific compound of interest is not directly synthesized or characterized in the provided papers, related compounds and derivatives are extensively studied, providing insights into the potential properties and reactivity of ethyl 6-bromo-2-methylpyridine-3-carboxylate.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, including halogenation, coupling reactions, and functional group transformations. For instance, ethyl canthin-6-one-1-carboxylate and its analogues are prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions such as nucleophilic substitution and bromination . These methods could potentially be adapted for the synthesis of ethyl 6-bromo-2-methylpyridine-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as single-crystal X-ray analysis and vibrational spectral studies. For example, the structure of a mecarbinate derivative was determined using DFT calculations and compared with experimental data . This approach could be applied to ethyl 6-bromo-2-methylpyridine-3-carboxylate to predict and confirm its molecular geometry and electronic structure.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution, electrocatalytic carboxylation, and reactions with amines. Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, for instance, react with ammonia and primary amines to yield different products . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid is another example of a reaction that could be relevant to the compound of interest . These reactions highlight the reactivity of bromo- and methyl-substituted pyridine carboxylates and suggest possible transformations for ethyl 6-bromo-2-methylpyridine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be inferred from their structural characteristics and the nature of their substituents. For example, the presence of electron-withdrawing or electron-donating groups can influence the acidity, basicity, and overall reactivity of the molecule. The thermal stability and crystalline properties of such compounds can be studied using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and single-crystal X-ray diffraction . These analyses can provide valuable information about the stability, solubility, and potential applications of ethyl 6-bromo-2-methylpyridine-3-carboxylate.

Applications De Recherche Scientifique

Electrochemical Technology and Energy Storage

Ethyl 6-bromo-2-methylpyridine-3-carboxylate finds application in the field of electrochemical technology, particularly involving Lewis acidic haloaluminate room-temperature ionic liquids. These substances are utilized in electroplating and energy storage technologies. The advancements in handling and applying haloaluminate room-temperature ionic liquids have sparked renewed interest in their use for surface finishing and as electrolytes in energy storage devices (Tsuda, Stafford, & Hussey, 2017).

Polysaccharides Interaction and Modification

In the realm of polysaccharides, Ethyl 6-bromo-2-methylpyridine-3-carboxylate plays a role in the chemical modification of cellulose through reaction media. Ionic liquids, such as 1-ethyl-3-methylimidazolium chloride, which share a structural resemblance with Ethyl 6-bromo-2-methylpyridine-3-carboxylate, are solvents for cellulose and enable its modification under mild conditions. This application is critical for producing various cellulose esters and derivatives, showcasing the potential of such compounds in modifying biopolymers for advanced material applications (Heinze et al., 2008).

Environmental and Health Considerations

While not directly related to Ethyl 6-bromo-2-methylpyridine-3-carboxylate, research on related compounds, such as ethyl carbamate (urethane), offers insight into potential health and environmental considerations. Ethyl carbamate is studied for its occurrence in fermented foods and beverages and its implications for health due to its carcinogenic properties. Understanding the behavior of related compounds can inform safety and regulatory standards for chemicals like Ethyl 6-bromo-2-methylpyridine-3-carboxylate, especially considering their potential for widespread use in industrial applications (Weber & Sharypov, 2009).

Propriétés

IUPAC Name |

ethyl 6-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSLXVLEXKSTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-2-methylpyridine-3-carboxylate | |

CAS RN |

1196145-86-4 | |

| Record name | ethyl 6-bromo-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)